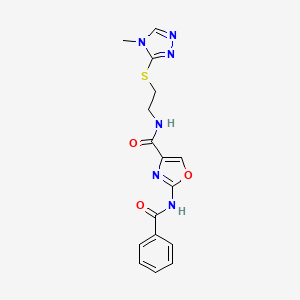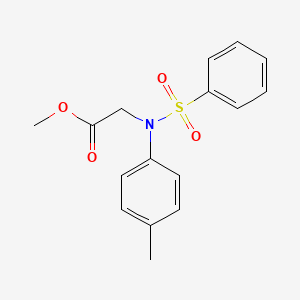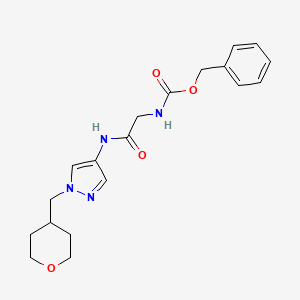
2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a triazole group, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazole compounds can be synthesized from a variety of methods. One common method involves the reaction of esters and amines under mild, neutral conditions .Molecular Structure Analysis
The molecular structure of triazole compounds typically includes a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to react with a variety of enzymes and receptors in the biological system, showing versatile biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals that have been studied for their unique properties and potential applications in creating complex molecular structures. Research has explored the use of oxazoles, such as in the synthesis of macrolides, showcasing oxazoles' role as activated carboxylic acids in organic synthesis (Wasserman, Gambale, & Pulwer, 1981). Furthermore, the manipulation of heterocyclic compounds, including triazoles, has been extensively investigated for generating diverse molecular frameworks (Albert & Thacker, 1972).
Applications in Heterocyclic Synthesis
The compound falls within the scope of research aimed at developing new methods for synthesizing heterocyclic structures. For instance, studies on the reactivity of thiophenylhydrazonoacetates have led to the synthesis of various heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These methodologies are essential for creating compounds with potential biological activities and for advancing synthetic organic chemistry.
Potential Biological Applications
Although your request excludes drug use and side effects, it's worth noting that research in related compounds has explored their potential for biological activities, such as antimicrobial and antiviral properties. For example, benzamide-based heterocycles have been synthesized and tested for their anti-influenza virus activity (Hebishy, Salama, & Elgemeie, 2020). This line of research highlights the importance of such compounds in developing new therapeutic agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzamido-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-22-10-18-21-16(22)26-8-7-17-14(24)12-9-25-15(19-12)20-13(23)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,24)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHHJXZKYBHAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)



![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)



